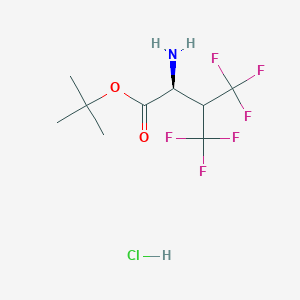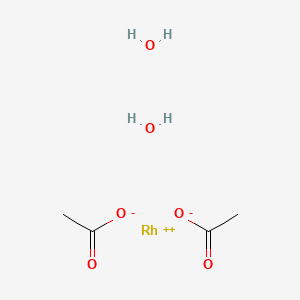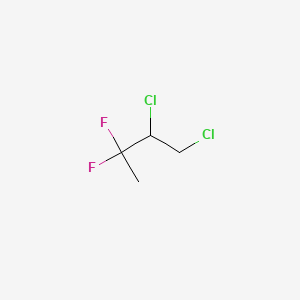
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an acetyl group attached to a piperazine ring, which is further substituted with bromo and fluoro groups on an aniline moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Acetyl Group: The acetyl group is introduced by reacting the piperazine derivative with acetic anhydride or acetyl chloride under basic conditions.
Substitution Reactions: The bromo and fluoro groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bromine, fluorine sources, acetic anhydride, acetyl chloride, basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine and aniline derivatives.
Scientific Research Applications
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and other biological interactions.
Chemical Research: The compound serves as a precursor in the synthesis of more complex molecules for chemical research and development.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Receptor Binding: It can bind to specific receptors in the brain, modulating neurotransmitter activity and influencing neurological functions.
Molecular Pathways: The compound affects various molecular pathways, including those involved in signal transduction and cellular communication.
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetylpiperazin-1-yl)-2-methoxy-aniline: Similar structure with a methoxy group instead of bromo and fluoro groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A piperazine derivative with a pyrimidine moiety.
Uniqueness
4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and fluoro groups enhances its reactivity and potential for diverse applications in medicinal and chemical research .
Properties
Molecular Formula |
C12H15BrFN3O |
|---|---|
Molecular Weight |
316.17 g/mol |
IUPAC Name |
1-[4-(4-amino-5-bromo-2-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H15BrFN3O/c1-8(18)16-2-4-17(5-3-16)12-6-9(13)11(15)7-10(12)14/h6-7H,2-5,15H2,1H3 |
InChI Key |
FQTKZHZQMDWCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)Br)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


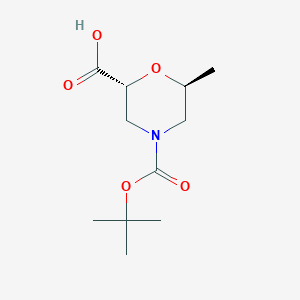
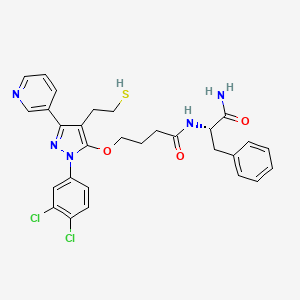
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
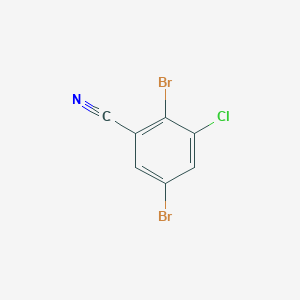
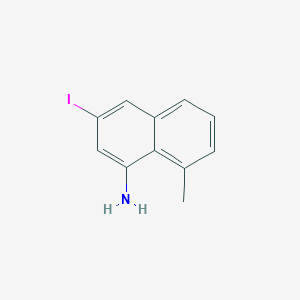

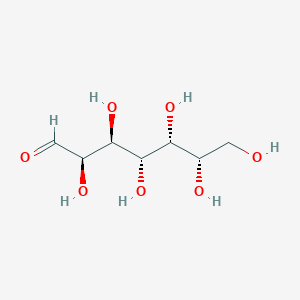
![9-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849946.png)

